n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide is a chemical compound with the molecular formula C12H18N2OS2 and a molecular weight of 270.41 g/mol . This compound is characterized by the presence of a cyclopentyl group, a thiazole ring, and a thioacetamide moiety, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioacetamide group to an amine.
Wissenschaftliche Forschungsanwendungen
n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, which are crucial in cancer cell proliferation and survival . The compound’s unique structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide can be compared with other thiazole derivatives, such as:
N-[4-(2-methylthiazol-4-yl)acetamide]: Similar in structure but lacks the cyclopentyl group, which may affect its biological activity.
2-(2-methylthiazol-4-yl)ethylamine: Contains a thiazole ring but differs in the functional groups attached, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C12H18N2OS2 |
---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
N-cyclopentyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C12H18N2OS2/c1-9-13-11(7-17-9)6-16-8-12(15)14-10-4-2-3-5-10/h7,10H,2-6,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
UHHFEVSFVLPWTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)CSCC(=O)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.